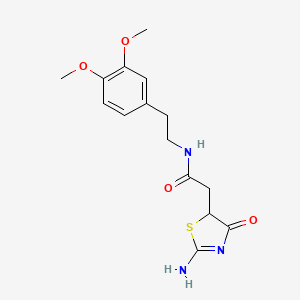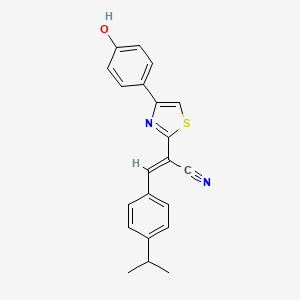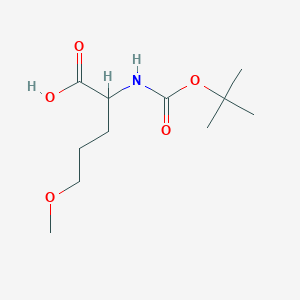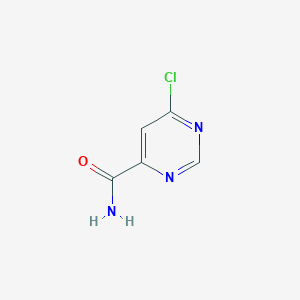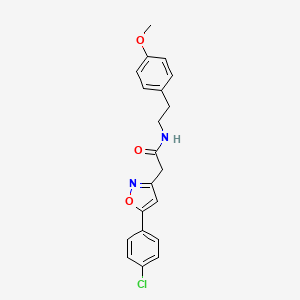
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Applications
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, as part of the broader class of chloroacetamide and isoxazole derivatives, shows promise in agricultural applications, particularly as herbicides. A study by Kai et al. (1998) highlighted the herbicidal efficacy of similar compounds, particularly against upland field plants, noting that certain structural variants, such as those with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group, exhibit strong herbicidal activities against common weeds without negatively affecting crops like cotton (Kai, Horita, Miki, Ide, & Takase, 1998).
Biochemical Interactions and Structural Studies
The compound's interaction with biological systems, including its metabolism in liver microsomes, has been a subject of research. Coleman et al. (2000) explored the metabolism of related chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential risks associated with these compounds (Coleman, Linderman, Hodgson, & Rose, 2000). Additionally, structural studies, such as those by Boechat et al. (2011), have contributed to understanding the molecular configurations and interactions of similar acetamide derivatives, which are vital for their biochemical and pharmacological properties (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Potential for Antipsychotic Agents
In the pharmaceutical realm, derivatives of acetamide have been explored for their potential as antipsychotic agents. Wise et al. (1987) synthesized and evaluated a series of novel compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for their antipsychotic-like properties in behavioral animal tests (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987). Such studies underscore the potential of acetamide derivatives in developing new therapeutic agents.
Applications in Cancer Research
Furthermore, derivatives similar to this compound have been investigated for their roles in cancer treatment. Wu et al. (2009) reported on a novel compound, XN05, that exhibited potent antitumor activity against various cancer cells in vitro, highlighting the potential for these compounds in cancer therapy (Wu, Ding, Liu, Zhu, Hu, Yang, & He, 2009).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound might have potential therapeutic effects, such as antiviral, anti-inflammatory, or anticancer activities .
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-25-18-8-2-14(3-9-18)10-11-22-20(24)13-17-12-19(26-23-17)15-4-6-16(21)7-5-15/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYIRJRKJVYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2847104.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2847114.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2847115.png)
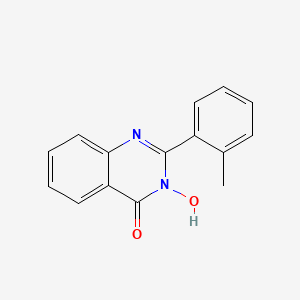
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847117.png)
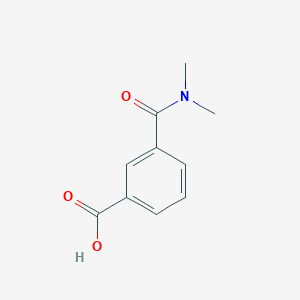
![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)
